6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
“6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar triazole-pyrimidine-based compounds has been reported . These compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications
Synthesis and Antimicrobial Activities
- A study detailed the synthesis of new 1,2,4-triazole[3,4-b][1,3,4]thiadiazoles bearing the pyrazole moiety, demonstrating potent antimicrobial properties against various bacterial and fungal strains. These compounds exhibited marked inhibition of bacterial and fungal growth, comparable to standard treatments (Reddy et al., 2010).
- Another research effort led to the creation of 3-phenyl-1-(6-phenyl-7H-[1,2,4] triazolo[3,4-b] [1,3,4] thiadiazin-3-yl)-1H-pyrazol-5-amines via a multicomponent approach, highlighting the efficient synthesis and potential utility of these compounds in various biological applications (Sujatha et al., 2018).
Anticoronavirus and Antitumoral Activity
- A series of (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones were synthesized and tested for their antiviral and antitumoral activities. Notably, certain structural variations on the phenyl moiety allowed tuning of biological properties toward antiviral or antitumoral activity, with mode-of-action studies suggesting that the antitumoral activity was due to inhibition of tubulin polymerization (Jilloju et al., 2021).
Design, Synthesis, and Antibacterial Activity
- A series focusing on the design and synthesis of thiadiazines and 1,2,4-triazole-3-thiones bearing the pyrazole moiety was conducted, showing good antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The in silico docking studies provided insights into the plausible inhibitory action of these compounds (Nayak & Poojary, 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to target various proteins and enzymes, playing a crucial role in different biological processes .
Mode of Action
It’s likely that it interacts with its targets, leading to changes in their function or activity .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly impact the action of similar compounds .
Properties
IUPAC Name |
6-phenyl-5H-triazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c16-11-10-6-12-14-15(10)7-9(13-11)8-4-2-1-3-5-8/h1-7H,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHAWJZQABLXKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=CN=N3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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